molecular formula C10H18N4O6 B10760731 (2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid

(2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid

Cat. No.: B10760731
M. Wt: 290.27 g/mol
InChI Key: KDZOASGQNOPSCU-NTSWFWBYSA-N
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Description

(2R)-2-[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes amino and carboxyl groups, making it a versatile molecule in biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of the amino and carboxyl precursors, followed by their coupling under controlled conditions. Common reagents used in these reactions include carbodiimides for coupling and protecting groups to prevent unwanted side reactions. The reaction conditions often require precise temperature control and pH adjustments to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, such as using continuous flow reactors to maintain consistent reaction parameters. Additionally, purification techniques like crystallization and chromatography are employed to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2R)-2-[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Plays a role in biochemical studies, particularly in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, ionic interactions, and van der Waals forces. The pathways affected by this compound include metabolic and signaling pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[N’-[(4R)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid
  • (2R)-2-[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]pentanedioic acid

Uniqueness

(2R)-2-[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid is unique due to its specific stereochemistry, which influences its biological activity and chemical reactivity. The presence of both amino and carboxyl groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields.

Properties

Molecular Formula

C10H18N4O6

Molecular Weight

290.27 g/mol

IUPAC Name

(2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid

InChI

InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5-,6+/m0/s1

InChI Key

KDZOASGQNOPSCU-NTSWFWBYSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N[C@H](CC(=O)O)C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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